molecular formula C7H3ClFNS B1587287 5-chloro-2-fluorophenyl isothiocyanate CAS No. 247170-25-8

5-chloro-2-fluorophenyl isothiocyanate

Cat. No.: B1587287
CAS No.: 247170-25-8
M. Wt: 187.62 g/mol
InChI Key: RUASREJPMXNHLF-UHFFFAOYSA-N
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Description

5-chloro-2-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClFNS It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isothiocyanate groups

Scientific Research Applications

5-chloro-2-fluorophenyl isothiocyanate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive compounds.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluorophenyl isothiocyanate typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-1-fluoro-2-nitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of Isothiocyanate: The resulting amine is then treated with thiophosgene (CSCl2) to form the isothiocyanate group.

The reaction conditions for these steps include maintaining appropriate temperatures and using solvents like ethanol or dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using large-scale reactors for the reduction of 4-chloro-1-fluoro-2-nitrobenzene.

    Continuous Flow Systems: Implementing continuous flow systems for the formation of the isothiocyanate group to enhance efficiency and yield.

    Purification: Employing techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Reduction: The isothiocyanate group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as ethanol or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

Major Products

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Halogenated Products: Resulting from electrophilic aromatic substitution.

    Amines: Produced from the reduction of the isothiocyanate group.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluorophenyl isothiocyanate involves its reactivity with nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-fluoro-4-isothiocyanatobenzene
  • 4-Bromo-1-fluoro-2-isothiocyanatobenzene
  • 4-Chloro-1-fluoro-2-nitrobenzene

Comparison

5-chloro-2-fluorophenyl isothiocyanate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

4-chloro-1-fluoro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUASREJPMXNHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371456
Record name 4-chloro-1-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247170-25-8
Record name 4-chloro-1-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-2-fluorophenyl isothiocyanate
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5-chloro-2-fluorophenyl isothiocyanate
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5-chloro-2-fluorophenyl isothiocyanate
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